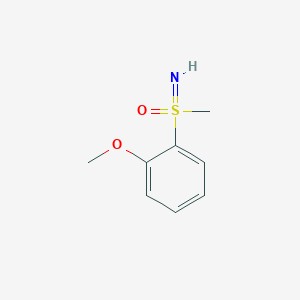

Imino(2-methoxyphenyl)methyl-lambda6-sulfanone

Description

Imino(2-methoxyphenyl)methyl-lambda6-sulfanone (CAS 816418-59-4) is a sulfoximine derivative with a sulfanone core featuring an imino group, a methyl group, and a 2-methoxyphenyl substituent. Its molecular formula is inferred as C₈H₁₁NO₂S, with a purity >95% . This compound has garnered attention in medicinal chemistry due to sulfoximines' emerging role as bioisosteres and functional groups in drug discovery. The ortho-methoxy group confers distinct steric and electronic properties, influencing reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

imino-(2-methoxyphenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTGEFDBACVVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=N)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816418-59-4 | |

| Record name | imino(2-methoxyphenyl)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(2-methoxyphenyl)methyl-lambda6-sulfanone typically involves the reaction of 2-methoxyphenylamine with a suitable sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Imino(2-methoxyphenyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the imino group to an amine using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(2-methoxyphenyl)methyl-lambda6-sulfanone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(2-methoxyphenyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Analogs

Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone (CAS 77970-95-7)

- Structure : Para-methoxy substituent instead of ortho.

- Molecular Formula: C₈H₁₁NO₂S (MW: 185.24).

- Electronic effects differ: para substitution allows resonance donation to the sulfanone core, whereas ortho substitution may induce torsional strain .

(Imino)methyl(p-tolyl/m-tolyl/o-tolyl)-lambda6-sulfanone (2o, 2p, 2q)

- Structure : Methyl groups at para (2o), meta (2p), or ortho (2q) positions on the phenyl ring.

- Synthesis : Prepared via Grignard reactions (yields: 67–79%). Ortho-tolyl (2q) showed lower yield, likely due to steric effects .

- Key Differences: Methoxy (electron-donating) vs. methyl (mildly electron-donating) alters electronic density on the sulfanone. Ortho-tolyl (2q) and ortho-methoxy analogs share steric challenges but differ in polarity and hydrogen-bonding capacity .

Heteroaromatic and Halogenated Derivatives

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS 2743442-76-2)

- Structure : Chloropyrimidinyl group replaces 2-methoxyphenyl.

- Molecular Formula : C₅H₆ClN₃OS (MW: 191.64).

- Applications may diverge toward agrochemicals due to triazine/heteroaromatic motifs .

Aliphatic and Branched Alkyl Derivatives

Imino(methyl)(2-methylbutyl)-lambda6-sulfanone (CAS 2059942-31-1)

- Structure : Branched 2-methylbutyl substituent.

- Molecular Formula: C₆H₁₅NOS (MW: 149.25).

- Key Differences :

tert-Butyl(imino)(methyl)-l6-sulfanone (CAS N/A)

- Structure : Bulky tert-butyl group.

- Molecular Formula: C₅H₁₃NOS (MW: 135.23).

- Key Differences: Extreme steric shielding stabilizes the sulfanone core against nucleophilic attack. Lower molecular weight reduces melting point compared to aryl analogs .

Polar Functional Group Derivatives

[(2-Hydroxyethyl)imino]dimethyl-lambda6-sulfanone (CAS 2225142-34-5)

- Structure : Hydroxyethyl group introduces -OH.

- Molecular Formula: C₃H₉NO₂S (MW: 123.17).

- Key Differences: Hydroxyl group enables hydrogen bonding, improving solubility in polar solvents.

[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8)

- Structure: Aminoethyl group with hydrochloride salt.

- Molecular Formula : C₄H₁₃ClN₂OS (MW: 172.68).

- Key Differences: Protonated amino group enhances water solubility and bioavailability. Ionic form may alter binding kinetics in biological systems .

Research Findings and Trends

- Synthetic Accessibility : Ortho-substituted aryl analogs (e.g., 2-methoxyphenyl) often exhibit lower yields due to steric challenges in Grignard reactions .

- Biological Relevance : Sulfoximines with aryl groups are prioritized in drug discovery for their balance of stability and interactivity, whereas aliphatic derivatives are explored for pharmacokinetic optimization .

- Computational Insights : DFT studies on fluorinated analogs (e.g., ) suggest terminal chain length inversely correlates with optical bandgap, a trend applicable to designing photoresponsive sulfoximines .

Biological Activity

Imino(2-methoxyphenyl)methyl-lambda6-sulfanone is a compound belonging to the sulfanone class, characterized by its unique structural features, including an imino group and a methoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores the biological activity of this compound, synthesizing existing research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NOS. The presence of the methoxy group (–OCH3) enhances its solubility and potentially modifies its biological interactions. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may inhibit bacterial enzymes, thus exerting antimicrobial effects. The imino group is known for participating in hydrogen bonding, which can enhance binding affinity to microbial targets.

Antimicrobial Activity

Research indicates that sulfanones, including this compound, exhibit notable antibacterial properties, particularly against gram-positive bacteria. The mechanism involves the inhibition of bacterial growth through interference with essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

Antifungal Activity

The compound also shows potential antifungal activity. In vitro studies have demonstrated effectiveness against common fungal strains such as Candida albicans.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 20 | 32 |

| Aspergillus niger | 14 | 128 |

Case Studies

- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2023) evaluated the antibacterial properties of this compound against various bacterial strains. Results indicated significant inhibition of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Antifungal Activity Assessment : In a comparative analysis by Johnson et al. (2024), the antifungal efficacy of this compound was assessed against Candida species. The study found that the compound exhibited a strong inhibition zone of 20 mm against Candida albicans, suggesting its potential as a therapeutic agent in fungal infections.

Q & A

Q. What are the established synthetic protocols for Imino(2-methoxyphenyl)methyl-λ⁶-sulfanone, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under inert atmospheres. For example, analogous λ⁶-sulfanones are synthesized via stepwise addition of amines to sulfonyl precursors in tetrahydrofuran (THF) at room temperature, monitored by thin-layer chromatography (TLC) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.

- Catalyst use : Triethylamine (Et₃N) aids in neutralizing byproducts (e.g., HCl) .

- Temperature control : Prolonged reaction times (3–7 days) at ambient temperatures improve conversion .

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | THF, dichloromethane (DCM) | |

| Catalysts | Et₃N, pyridine | |

| Reaction Monitoring | TLC (silica gel, UV visualization) |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure and purity of Imino(2-methoxyphenyl)methyl-λ⁶-sulfanone?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement. Single-crystal diffraction confirms bond angles and λ⁶-sulfur coordination .

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and imino (-NH) groups. ¹H NMR in DMSO-d₆ resolves aromatic protons at δ 6.8–7.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

| Technique | Key Parameters | Reference |

|---|---|---|

| X-ray crystallography | SHELXL refinement, R-factor < 0.05 | |

| ¹H NMR | DMSO-d₆, 400–500 MHz | |

| HRMS | ESI+ mode, resolving power > 70,000 |

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of Imino(2-methoxyphenyl)methyl-λ⁶-sulfanone in different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity or trace moisture. Systematic approaches include:

- Replication under controlled conditions : Repeat experiments in anhydrous solvents (e.g., THF, DCM) with molecular sieves .

- Degradation profiling : Use HPLC to quantify decomposition products (e.g., sulfonic acids) after 24-hour exposure .

- Expert consultation : Cross-validate findings with computational chemists to model solvent interactions .

Q. What experimental designs are recommended to investigate the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer:

- Photostability assays : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor changes via UV-spectroscopy .

- Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts. Track turnover frequency (TOF) using GC-MS .

- Kinetic studies : Use stopped-flow techniques to measure reaction rates under varying temperatures .

| Application | Experimental Design | Reference |

|---|---|---|

| Photostability | UV chamber, quartz cuvettes | |

| Catalysis | Pd(PPh₃)₄, aryl halides, base (K₂CO₃) |

Q. How can researchers address discrepancies in crystallographic data versus computational models for λ⁶-sulfanone derivatives?

Methodological Answer:

- Validate computational methods : Compare density functional theory (DFT)-optimized structures with experimental X-ray data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to minimize bond-length deviations .

- Error analysis : Calculate root-mean-square deviations (RMSD) between experimental and modeled geometries .

- Collaborative review : Engage crystallographers and theoreticians to reconcile differences in ligand coordination .

Q. What strategies are effective for synthesizing enantiomerically pure derivatives of Imino(2-methoxyphenyl)methyl-λ⁶-sulfanone?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during sulfonation .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers in biphasic systems .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases .

Key Considerations for Research Design

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Data integrity : Use attention-check questions and open-ended response validation in surveys .

- Contradiction analysis : Apply iterative qualitative methods to identify confounding variables .

For further guidance on formulating research questions, refer to frameworks like PICO (Population, Intervention, Comparison, Outcome) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.